An In-Depth Technical Guide to Acid-C1-PEG5-Boc: A Heterobifunctional Linker for Targeted Protein Degradation
An In-Depth Technical Guide to Acid-C1-PEG5-Boc: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-C1-PEG5-Boc, a heterobifunctional polyethylene glycol (PEG) linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the chemical properties of Acid-C1-PEG5-Boc, provides exemplary experimental protocols for its application in PROTAC synthesis and evaluation, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts: The Role of Acid-C1-PEG5-Boc in PROTACs
PROTACs are bifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Acid-C1-PEG5-Boc serves as a flexible linker, connecting the POI-binding and E3 ligase-binding moieties. Its chemical structure features a carboxylic acid group at one end and a Boc-protected amine at the other, allowing for sequential conjugation to the two different ligands. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Acid-C1-PEG5-Boc is presented in the table below. This data is essential for researchers in designing synthesis protocols and understanding the molecule's behavior in various experimental conditions.
| Property | Value |
| Molecular Formula | C₁₇H₃₃NO₉ |
| Molecular Weight | 395.45 g/mol |
| CAS Number | 890152-41-7 |
| Appearance | Liquid or solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Functional Groups | Carboxylic Acid, Boc-protected Amine |
| Storage Conditions | -20°C |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using an Acid-C1-PEG5-Boc linker and the subsequent evaluation of its biological activity. These protocols are intended as a guide and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol outlines the steps for conjugating a POI ligand (with a free amine) and an E3 ligase ligand (with a free amine) to the Acid-C1-PEG5-Boc linker.
Step 1: Coupling of POI Ligand to Acid-C1-PEG5-Boc
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Activation of Carboxylic Acid: Dissolve Acid-C1-PEG5-Boc (1.0 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
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Amide Bond Formation: To the activated linker solution, add the POI ligand (containing a primary or secondary amine) (1.1 eq). Continue stirring at room temperature for 12-24 hours.
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Reaction Monitoring: Monitor the reaction progress using liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired product.
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Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection
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Cleavage of Boc Group: Dissolve the purified product from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.
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Removal of Reagents: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.
Step 3: Coupling of E3 Ligase Ligand
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Activation of E3 Ligase Ligand Carboxylic Acid: In a separate flask, dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.
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Final Amide Bond Formation: Add the deprotected intermediate from Step 2 to the activated E3 ligase ligand solution. Stir at room temperature for 12-24 hours.
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Final Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the procedure to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
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Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
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Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
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Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
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Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for PROTAC development.
